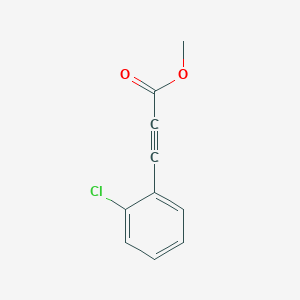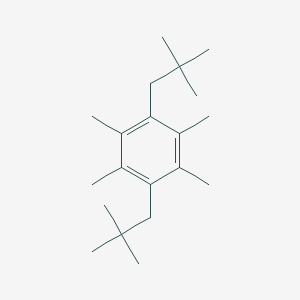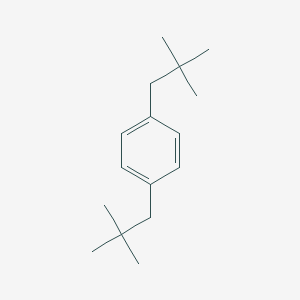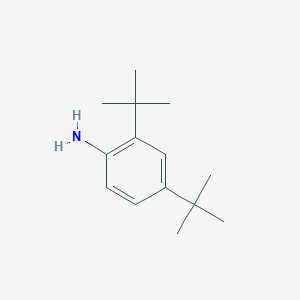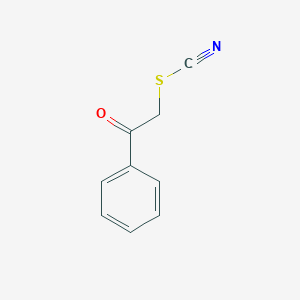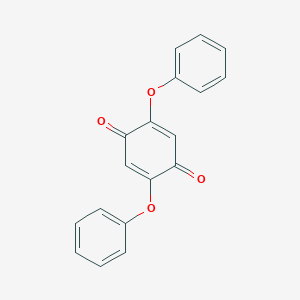
2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione, also known as o-Quinone Methide (o-QM), is a highly reactive and versatile compound that has been extensively studied in the field of organic chemistry. It is a cyclic, unsaturated ketone that contains two phenoxyl groups attached to a cyclohexadiene ring. The compound has been found to exhibit a wide range of chemical and biological properties, making it a valuable tool for scientific research.
Mechanism Of Action
The mechanism of action of o-QM is complex and not fully understood, but it is believed to involve the formation of reactive intermediates that can react with a variety of biological molecules. One proposed mechanism involves the reaction of o-QM with sulfhydryl groups on proteins, leading to the formation of adducts and subsequent changes in protein function.
Biochemical And Physiological Effects
O-QM has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and has been found to have a protective effect against oxidative stress in cells. Additionally, o-QM has been found to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using o-QM in lab experiments is its versatility and reactivity. It can undergo a variety of reactions with different nucleophiles and electrophiles, making it a valuable tool for organic synthesis. However, o-QM is highly reactive and can be difficult to handle, which can present challenges in lab experiments.
Future Directions
There are numerous future directions for research involving o-QM. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of o-QM, and to develop new methods for its synthesis and purification. Finally, o-QM has potential applications in the field of materials science, and could be used to create new materials with unique properties.
Synthesis Methods
The synthesis of o-QM can be achieved through various methods, including the oxidation of phenols and the thermal decomposition of certain organic compounds. One of the most commonly used methods involves the reaction of 2,5-dihydroxybenzoquinone with a base such as potassium carbonate or sodium hydroxide. The resulting product is o-QM, which can be purified and used for further research.
Scientific Research Applications
O-QM has been extensively studied for its chemical and biological properties, and has found numerous applications in scientific research. It is commonly used as a reactive intermediate in organic synthesis, and has been shown to undergo a variety of reactions with nucleophiles and electrophiles. Additionally, o-QM has been found to have antimicrobial, antitumor, and antioxidant properties, making it a valuable tool for drug discovery and development.
properties
CAS RN |
6307-74-0 |
|---|---|
Product Name |
2,5-Diphenoxycyclohexa-2,5-diene-1,4-dione |
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2,5-diphenoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O4/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H |
InChI Key |
POLPPRIIPMOISZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=O)C(=CC2=O)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)C(=CC2=O)OC3=CC=CC=C3 |
Other CAS RN |
6307-74-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



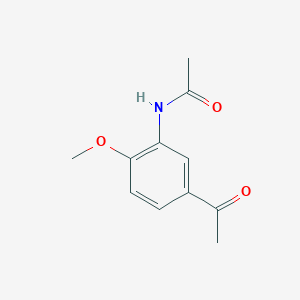
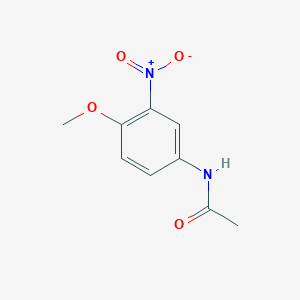
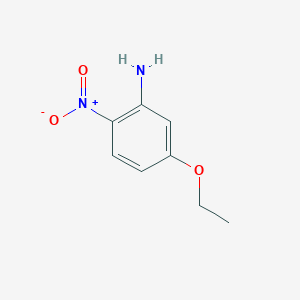
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
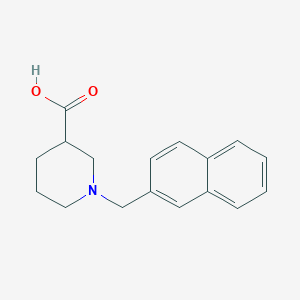
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
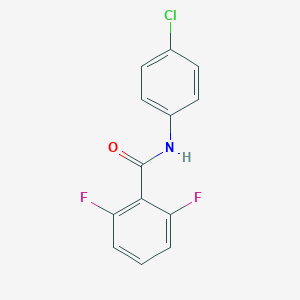
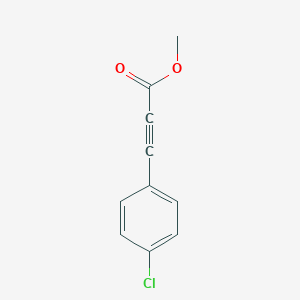
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
